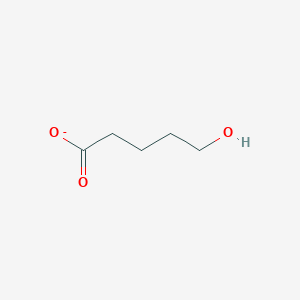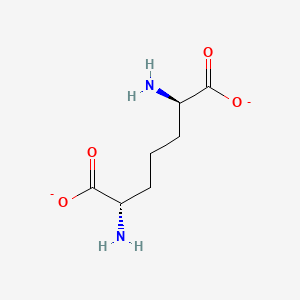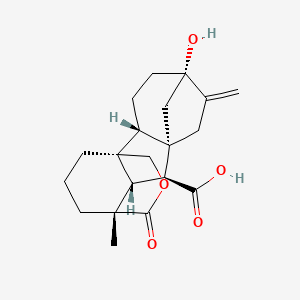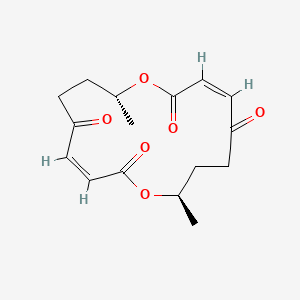
Pyrenophorin
説明
Pyrenophorin is a bioactive secondary metabolite derived from certain fungi. It has shown strong cytotoxicity against several cancer cell lines with IC50 values ranging from 0.07 to 7.8 μM . It’s also known for its antifungal properties .
Synthesis Analysis
The stereoselective total synthesis of Pyrenophorin was accomplished from commercially available starting material 2-bromo epoxide using regioselective ring opening and the intermolecular Mitsunobu cyclization as key steps . The synthesis was done by hydrolytic kinetic resolution, Wittig olefination followed by Mitsunobu reaction .
Molecular Structure Analysis
The molecular structure of Pyrenophorin is derived by head-to-tail dimerization of two identical C8 units . The X-ray structure of Pyrenophorin is reported for the first time .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrenophorin include regioselective ring opening and the intermolecular Mitsunobu cyclization . The disconnection approach analysis (retrosynthetic) of Pyrenophorin envisions that it would be synthesized through the hydroxyl-acid via cyclo dimerisation under the Mitsunobu reaction conditions and followed by deprotection of cyclic ketals .
科学的研究の応用
Synthesis
Pyrenophorin has been synthesized from commercially available starting material 2-bromo epoxide using regioselective ring opening and the intermolecular Mitsunobu cyclization as key steps . This synthesis is significant as it provides a method to produce Pyrenophorin in a laboratory setting, which can be useful for further research and applications .
Antifungal Activity
Pyrenophorin has been found to exhibit antifungal properties . It is a good antifungal agent and has been isolated from Pyrenophora avenae . This suggests that Pyrenophorin could be used in the development of antifungal treatments or in agricultural applications to protect crops from fungal diseases .
Herbicidal Activity
In addition to its antifungal properties, Pyrenophorin also acts as a herbicidal agent . This means it can be used to control or suppress the growth of unwanted plants or weeds, making it potentially useful in agricultural settings .
Phytotoxic Activity
Pyrenophorin has been found to exhibit phytotoxic activity . This means it can inhibit the growth or cause harm to plants, which could be leveraged in weed control or in studying plant diseases .
Antibacterial Activity
Some studies have found that Pyrenophorin exhibits antibacterial activity . This suggests potential applications in the medical field, particularly in the development of new antibiotics .
Pathogenesis on Seeds
Pyrenophorin has been implicated in pathogenesis on seeds . This means it can cause disease in seeds, which could be useful in studying seed diseases or in developing treatments to protect seeds from disease .
Bioactive Metabolite Production
Pyrenophorin is a bioactive metabolite produced by the genus Pyrenophora . This suggests that it could have various biological effects and could be used in a range of scientific research applications .
Chemical Research
The structural features and potent biological activities of Pyrenophorin make it an attractive target for chemical research . It can be used to study various chemical reactions and processes, and to develop new synthetic methodologies .
作用機序
Target of Action
Pyrenophorin is a simple macrocyclic dilactone with phytotoxic and antifungal activity
Mode of Action
Pyrenophorin’s mode of action involves electron misdirection and the generation of reactive oxygen species . This suggests that Pyrenophorin disrupts normal cellular processes by altering electron flow within cells, leading to the production of reactive oxygen species that can cause damage to cellular components.
Result of Action
Pyrenophorin inhibits seed germination, but once the seed is germinated, Pyrenophorin enhances root development but causes abnormal chlorophyll retention in leaf sections . This suggests that Pyrenophorin can have both inhibitory and stimulatory effects on plant growth, depending on the stage of development.
特性
IUPAC Name |
(3Z,8R,11Z,16R)-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-12H,3-6H2,1-2H3/b9-7-,10-8-/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHRIHGUXQTQLU-WICDBLAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C\C(=O)CC[C@H](OC(=O)/C=C\C(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101033207 | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrenophorin | |
CAS RN |
5739-85-5 | |
| Record name | Pyrenophorin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E,8R,11E,16R)-8,16-Dimethyl-1,9-Dioxacyclohexadeca-3,11-diene-2,5,10,13-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101033207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




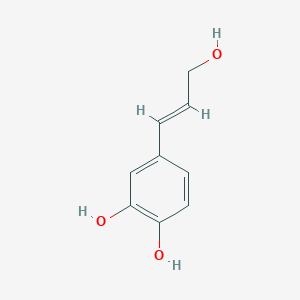


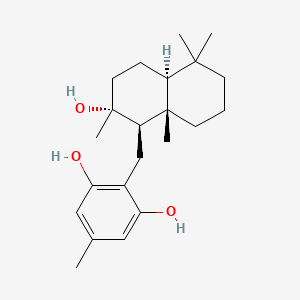
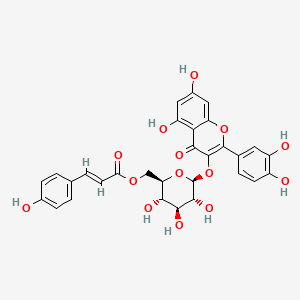
![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

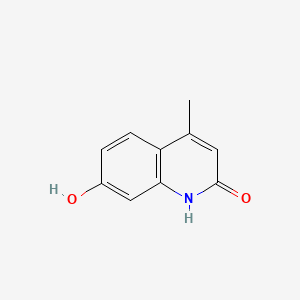
![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)
